molecular formula C15H24O B15285730 4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol CAS No. 65882-79-3

4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol

Cat. No.: B15285730
CAS No.: 65882-79-3
M. Wt: 220.35 g/mol
InChI Key: OSSWBZXPRYZGRO-UHFFFAOYSA-N
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Description

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is an organic compound with a unique structure characterized by a cyclodecane ring with isopropyl and methylene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the isopropyl group, followed by a series of cyclization and reduction steps to form the cyclodecane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems to control temperature, pressure, and reaction time, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into saturated alcohols.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br2) in an organic solvent like dichloromethane (CH2Cl2).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enone: A ketone derivative with similar structural features.

    (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-ene: A hydrocarbon with a similar cyclodecane ring but lacking the hydroxyl group.

Uniqueness

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

65882-79-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3

InChI Key

OSSWBZXPRYZGRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=C)C(CCC(=C)C=C1)O

Origin of Product

United States

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